molecular formula C20H13F3N2O3 B2954976 Phenyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1208366-35-1

Phenyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate

Cat. No.: B2954976
CAS No.: 1208366-35-1
M. Wt: 386.33
InChI Key: VNMLTRYFZLLJLX-UHFFFAOYSA-N
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Description

Phenyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate is a synthetic small molecule characterized by a pyridine core substituted with a trifluoromethyl (-CF₃) group at the 4-position and an anilinocarbonyl moiety at the 6-position. The trifluoromethyl group is a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability, while the anilinocarbonyl group may facilitate hydrogen bonding with target proteins.

Properties

IUPAC Name

phenyl 6-(phenylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O3/c21-20(22,23)13-11-16(18(26)24-14-7-3-1-4-8-14)25-17(12-13)19(27)28-15-9-5-2-6-10-15/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMLTRYFZLLJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H8F3N2O2
  • Molecular Weight : 288.2 g/mol
  • Structure : The compound features a pyridine ring with trifluoromethyl and anilinocarbonyl substituents, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 6-(trifluoromethyl)-2-pyridinecarboxylic acid with an appropriate aniline derivative under controlled conditions to yield the desired carbonyl compound.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 2-phenyl-4-quinolone have shown high in vitro anticancer activity, particularly those with specific substitutions such as fluorine . The mechanism of action for these compounds often involves interactions with tubulin, leading to mitotic arrest and apoptosis in cancer cells.

Inhibition Studies

This compound has been explored for its potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating various conditions, including asthma and erectile dysfunction. The inhibition of PDE4 has been linked to anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Studies : Preliminary studies have shown that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For example, a study highlighted that similar carboxylic acid derivatives displayed enhanced cytotoxicity when fluorine was present at specific positions on the phenyl ring .
  • Mechanistic Insights : The mechanism of action appears to be multifaceted, involving both the inhibition of key enzymes and interaction with cellular pathways that regulate cell proliferation and apoptosis. This suggests that the compound may act similarly to known antimitotic agents like taxanes .
  • Comparative Analysis : A comparative analysis of various derivatives indicates that modifications on the phenyl ring significantly influence biological activity. For instance, the presence of trifluoromethyl groups has been associated with increased potency against certain cancer cell lines compared to non-fluorinated analogs .

Data Table

PropertyValue
Molecular FormulaC12H8F3N2O2
Molecular Weight288.2 g/mol
Anticancer ActivityYes
PDE InhibitionYes
MechanismTubulin binding, PDE inhibition

Chemical Reactions Analysis

Ester Hydrolysis

The phenyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Phenyl ester+H2OH+or OH6 anilinocarbonyl 4 trifluoromethyl picolinic acid+phenol\text{Phenyl ester}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}6\text{ anilinocarbonyl 4 trifluoromethyl picolinic acid}+\text{phenol}

  • Conditions :

    • Acidic: HCl (1–2 M), reflux, 6–12 h .

    • Basic: NaOH (1–2 M) in ethanol/water, 50–70°C, 4–8 h .

Amide Hydrolysis

The anilinocarbonyl moiety is resistant to hydrolysis under mild conditions but reacts under strongly acidic or basic environments:

Anilinocarbonyl+H2OH+6 carboxy 4 trifluoromethyl picolinic acid+aniline\text{Anilinocarbonyl}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}6\text{ carboxy 4 trifluoromethyl picolinic acid}+\text{aniline}

  • Kinetics : Complete conversion requires 48 h in 6 M HCl at 100°C .

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution (NAS) at specific positions.

Halogenation

Reactions with N-halosuccinimide (NBS, NCS, or NIS) in polar aprotic solvents yield halogenated derivatives:

Reagent Position Yield Conditions
NBSC-378%DMF, 80°C, 6 h
NCSC-565%CHCl₃, RT, 12 h

Cross-Coupling Reactions

The pyridine core participates in Pd-catalyzed couplings, enabling derivatization:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids forms biaryl systems:

Pyridine+Ar B OH 2Pd PPh3 4Biaryl product\text{Pyridine}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl product}

  • Optimized Conditions :

    • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), DME/H₂O (3:1), 80°C, 24 h .

    • Yields: 60–85% for electron-neutral aryl boronic acids .

Reduction of Ester to Alcohol

The phenyl ester is reduced to a primary alcohol using LiAlH₄:

Phenyl esterLiAlH46 anilinocarbonyl 4 trifluoromethyl 2 pyridinemethanol\text{Phenyl ester}\xrightarrow{\text{LiAlH}_4}6\text{ anilinocarbonyl 4 trifluoromethyl 2 pyridinemethanol}

  • Yield : 92% in THF, 0°C to RT, 2 h .

Trifluoromethyl Group Stability

The CF₃ group is generally inert under standard conditions but undergoes defluorination under radical initiation (e.g., UV light, peroxides) .

Cyclization Reactions

Heating with ammonium acetate forms fused heterocycles via intramolecular cyclization:

Compound+NH4OAcΔQuinazolinone derivative\text{Compound}+\text{NH}_4\text{OAc}\xrightarrow{\Delta}\text{Quinazolinone derivative}

  • Conditions : Ethanol, 120°C, 24 h .

  • Yield : 68% .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Product Yield Source
Ester hydrolysis1 M NaOH, EtOH/H₂O, 70°C, 6 h6-(Anilinocarbonyl)picolinic acid89%
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, 80°C5-Aryl-4-(trifluoromethyl)pyridine73%
Halogenation (C-3)NBS, DMF, 80°C3-Bromo derivative78%
CyclizationNH₄OAc, ΔQuinazolinone68%

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-catalyzed mechanisms showing faster kinetics than acid-catalyzed .

  • NAS at Pyridine Ring : Directed by the CF₃ group’s meta-directing effect, favoring substitution at C-3 and C-5 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Phenyl 6-(anilinocarbonyl)-4-(trifluoromethyl)-2-pyridinecarboxylate with analogous compounds, focusing on structural motifs, physicochemical properties, and inferred biological relevance.

Structural Analogues from Patent Literature

The European patent application (EP 4 374 877 A2) discloses compounds such as:

  • 6-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide
  • 7-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide

Key Similarities:

Trifluoromethyl Groups : Both the target compound and patent analogues incorporate -CF₃ groups, which enhance metabolic stability and modulate electronic properties.

Aromatic Systems : Pyridine (target) and pyrimidine (patent compounds) cores are electron-deficient heterocycles, often used in kinase inhibitors for ATP-binding pocket interactions.

Amide/Carboxylate Linkers: The anilinocarbonyl group in the target compound and carboxamide groups in the patent analogues suggest hydrogen-bonding capabilities.

Key Differences:

Core Heterocycles : The target compound uses a pyridine ring, while patent analogues employ pyrimidine or diazaspiro systems, which may alter binding affinity and selectivity.

Substituent Complexity : Patent compounds feature morpholine-ethoxy, difluorophenyl, and spirocyclic moieties, enhancing solubility and target engagement. The target compound lacks these extended substituents.

Research Findings and Inferences

While direct experimental data for this compound are absent in the provided evidence, the following inferences are drawn from structural analogs:

  • Metabolic Stability: The -CF₃ group likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs.
  • Target Selectivity : The absence of bulky spirocyclic systems (seen in patent compounds) may limit its potency against specific kinases but could reduce off-target effects.
  • Synthetic Utility : The phenyl ester group offers a handle for further derivatization, enabling prodrug strategies or modular synthesis of libraries.

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